

# SH-4-54 STAT3/STAT5 binding affinity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | SH-4-54 |           |
| Cat. No.:            | B610820 | Get Quote |

An In-depth Technical Guide to the STAT3/STAT5 Binding Affinity of SH-4-54

## Introduction

SH-4-54 is a potent, cell-permeable, non-phosphorylated small molecule inhibitor of the Signal Transducer and Activator of Transcription (STAT) protein family, with notable activity against STAT3 and STAT5.[1][2][3] These transcription factors are critical components of the JAK-STAT signaling pathway, which regulates essential cellular processes including proliferation, differentiation, and apoptosis.[4][5] Aberrant or persistent activation of STAT3 and STAT5 is a hallmark of numerous human cancers, including glioblastoma, colorectal cancer, and various hematopoietic malignancies, making them prime therapeutic targets.[5][6][7]

SH-4-54 functions by targeting the Src Homology 2 (SH2) domain, a highly conserved region crucial for STAT protein phosphorylation, dimerization, and subsequent nuclear translocation.

[6] By binding to the SH2 domain, SH-4-54 effectively blocks STAT3 and STAT5 activation, leading to the suppression of their downstream transcriptional targets, which include genes vital for tumor cell survival and growth like c-Myc, Cyclin D1, and Bcl-xL.[6][8] This guide provides a comprehensive overview of the binding affinity of SH-4-54 for STAT3 and STAT5, details the experimental protocols used for its characterization, and visualizes its mechanism of action.

## **Data Presentation: Binding Affinity**

The binding affinity of **SH-4-54** to STAT3 and STAT5 has been quantified using biophysical techniques. The dissociation constant (KD), a measure of binding affinity where a lower value indicates a stronger interaction, is summarized below.



| Compound | Target Protein | Binding Affinity<br>(KD) | Assay Type         |
|----------|----------------|--------------------------|--------------------|
| SH-4-54  | STAT3          | 300 nM                   | Cell-free assay[1] |
| SH-4-54  | STAT5          | 464 nM                   | Cell-free assay[1] |

Additionally, **SH-4-54** demonstrates selectivity for STAT3 over STAT1. In competitive binding assays against a phosphopeptide, the inhibition constant (Ki) for the STAT3 SH2 domain was 23.5  $\mu$ M, which is four-fold more potent than for the STAT1 SH2 domain (Ki = 92.3  $\mu$ M).

## **Signaling Pathway and Mechanism of Action**

The canonical JAK-STAT pathway is initiated when a cytokine or growth factor binds to its corresponding cell surface receptor. This binding event activates associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the receptor's intracellular domain. STAT proteins are recruited to these phosphorylated sites via their SH2 domains, where they are, in turn, phosphorylated by the JAKs. This phosphorylation triggers the STATs to form homodimers or heterodimers, which then translocate to the nucleus to regulate gene expression.





Click to download full resolution via product page

Caption: The canonical JAK-STAT signaling pathway.







**SH-4-54** exerts its inhibitory effect by directly binding to the SH2 domain of STAT3 and STAT5. This action physically obstructs the recruitment of STAT proteins to the activated cytokine receptor complex, thereby preventing their phosphorylation by JAKs. Without this critical phosphorylation event, STAT proteins cannot dimerize, translocate to the nucleus, or initiate the transcription of target genes.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. SH-4-54|DC Chemicals [dcchemicals.com]
- 3. medkoo.com [medkoo.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Pharmacological Inhibition of Oncogenic STAT3 and STAT5 Signaling in Hematopoietic Cancers PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting STAT3 with SH-4-54 suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual inhibition of STAT3 and STAT5 may overcome imatinib resistance in chronic myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- To cite this document: BenchChem. [SH-4-54 STAT3/STAT5 binding affinity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610820#sh-4-54-stat3-stat5-binding-affinity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com